2,5-Dibromo-3,4-diiodothiophene
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Overview
Description
2,5-Dibromo-3,4-diiodothiophene is a perhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and iodine atoms in this compound makes it a valuable compound for various chemical applications, particularly in the field of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-diiodothiophene typically involves halogenation reactions. One common method is the bromination of 3,4-diiodothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3,4-diiodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex organic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products: The major products formed from these reactions include various substituted thiophenes and extended conjugated systems, which are valuable in organic electronics .
Scientific Research Applications
2,5-Dibromo-3,4-diiodothiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers for applications in organic solar cells and light-emitting diodes.
Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 2,5-Dibromo-3,4-diiodothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization and coupling, enabling the formation of complex molecular architectures. These interactions are crucial in the development of materials with desired electronic properties .
Comparison with Similar Compounds
- 3,4-Dibromo-2,5-diiodothiophene
- 2,3-Dibromo-4,5-diiodothiophene
- 2,5-Dibromo-3,4-dinitrothiophene
Comparison: 2,5-Dibromo-3,4-diiodothiophene is unique due to its specific halogenation pattern, which imparts distinct electronic properties. Compared to its analogs, it offers a different reactivity profile and is particularly suited for applications requiring precise control over molecular interactions and electronic characteristics .
Properties
IUPAC Name |
2,5-dibromo-3,4-diiodothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2I2S/c5-3-1(7)2(8)4(6)9-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHAVGEEKTJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1I)Br)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2I2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57308-90-4 |
Source
|
Record name | 2,5-DIBROMO-3,4-DIIODOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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